molecular formula C10H16O2 B14586115 Ethyl bicyclo[2.2.1]heptane-7-carboxylate CAS No. 61242-69-1

Ethyl bicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B14586115
CAS No.: 61242-69-1
M. Wt: 168.23 g/mol
InChI Key: GETUXWTYIUUXOW-UHFFFAOYSA-N
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Description

Ethyl bicyclo[2.2.1]heptane-7-carboxylate is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of an ethyl ester group at the 7-position of the bicyclic framework adds to its chemical versatility, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl bicyclo[2.2.1]heptane-7-carboxylate typically involves a Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction involves the use of furans and olefinic or acetylenic dienophiles under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which provide better control over reaction conditions and improve yield. The use of catalysts, such as chiral tertiary amines, can enhance the enantioselectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl bicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: MCPBA, room temperature.

    Reduction: Hydrogenation catalysts, elevated temperatures.

    Substitution: Nucleophiles such as amines or alcohols, mild conditions.

Major Products: The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives .

Mechanism of Action

The mechanism of action of ethyl bicyclo[2.2.1]heptane-7-carboxylate involves its interaction with various molecular targets. The rigidity of the bicyclic structure allows for specific binding to enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active bicyclic core, which can then interact with biological targets .

Properties

IUPAC Name

ethyl bicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-12-10(11)9-7-3-4-8(9)6-5-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETUXWTYIUUXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20819318
Record name Ethyl bicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20819318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61242-69-1
Record name Ethyl bicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20819318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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